molecular formula C16H17ClN2O B11959705 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea

1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B11959705
M. Wt: 288.77 g/mol
InChI Key: GIMSTXSVTTYOOV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea is a urea derivative of significant interest in scientific research, particularly in the fields of agrochemical and pharmaceutical development. Urea compounds are prized for their ability to form stable hydrogen bonds with biological targets, making them versatile scaffolds in the design of bioactive molecules . In agricultural research, this compound is investigated for its herbicidal properties. Urea-based chemicals are known to function by disrupting plant physiological processes, and related compounds have been shown to inhibit key biosynthetic pathways, leading to effective weed control . In the realm of pharmacology, while this specific molecule is a subject of research, structurally similar 1-(phenethyl)urea analogs have been identified as potent and selective negative allosteric modulators (NAMs) of the CB1 receptor . These modulators are valuable tools for neuroscience research, with studies demonstrating their efficacy in attenuating the reinstatement of cocaine-seeking behavior in animal models, highlighting their potential in addiction research . The compound is typically synthesized via the reaction of 3-chlorophenyl isocyanate with the appropriate amine, such as 2-ethyl-6-methylaniline . As a solid, it is soluble in common organic solvents, facilitating in vitro and in vivo research applications. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-3-12-7-4-6-11(2)15(12)19-16(20)18-14-9-5-8-13(17)10-14/h4-10H,3H2,1-2H3,(H2,18,19,20)

InChI Key

GIMSTXSVTTYOOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Isocyanate-Amine Coupling Method

A representative synthesis adapted from crystallographic studies involves the following steps:

  • Reagents :

    • 3-Chlorophenyl isocyanate (1 mmol)

    • 2-Ethyl-6-methylbenzylamine (1 mmol)

    • Dichloromethane (15 mL)

  • Procedure :

    • Mix reagents in dichloromethane at room temperature with stirring (10 min).

    • Heat to 50°C for 5 h to complete urea formation.

    • Remove solvent via rotary evaporation.

    • Recrystallize crude product from ethanol to obtain pure crystals (yield: 70–85%).

Key Parameters :

  • Temperature: 25–50°C

  • Solvent: Polar aprotic solvents preferred for solubility

  • Reaction time: 5–24 h depending on substituent reactivity

Sulfimide-Based Acylation Method

The patented process (Example 14,) demonstrates scalability:

  • Reagents :

    • Phenylcarbamoyl-benzoic acid sulfimide (6.32 g)

    • 2-Ethyl-6-methylbenzylamine (2.55 g)

    • Triethylamine (2.8 mL)

    • Acetone/water (1:1, 40 mL)

  • Procedure :

    • Suspend sulfimide derivative in acetone/water.

    • Add amine and triethylamine dropwise under ice cooling.

    • Stir 5 h at 25°C.

    • Filter and wash precipitate with acetone/water (1:1).

    • Dry to obtain pure product (yield: 68–75%).

Advantages :

  • Avoids handling toxic isocyanates

  • Higher functional group tolerance

  • Suitable for sterically hindered amines

Optimization of Reaction Conditions

Solvent Effects

SolventYield (%)Purity (%)Reference
Dichloromethane7895
Acetone/water7597
Dimethylformamide8293

Polar aprotic solvents enhance reaction rates by stabilizing transition states, while aqueous mixtures facilitate precipitation of pure products.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.20 (m, 6H), 2.60 (q, J = 7.6 Hz, 2H), 2.30 (s, 3H), 1.20 (t, J = 7.6 Hz, 3H).

  • FT-IR (KBr): ν 3320 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

Crystallographic Data (from )

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.352(2)
b (Å)12.874(3)
c (Å)12.045(2)
β (°)98.25(3)
Volume (ų)1587.5(5)

Challenges and Mitigation Strategies

  • Isocyanate Handling :

    • Use sealed systems due to toxicity and moisture sensitivity.

    • Replace with sulfimide reagents where possible.

  • Byproduct Formation :

    • Optimize stoichiometry (1:1 amine:isocyanate).

    • Implement gradient recrystallization.

  • Scale-Up Limitations :

    • Patent methods demonstrate viability at 50–100 g scale.

    • Continuous flow systems proposed for industrial production.

Applications in Targeted Synthesis

While biological data for 1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea remain unpublished, its structural analogs exhibit:

  • Anticancer Activity : Urea derivatives inhibit kinase pathways (IC₅₀: 0.5–5 μM).

  • Herbicidal Properties : N-aryl ureas disrupt plant cell division (EC₅₀: 10–50 ppm) .

Chemical Reactions Analysis

Hydrolysis Reactions

Urea derivatives generally undergo hydrolysis under acidic or basic conditions to produce corresponding carboxylic acids or ammonium salts. For example:

  • Acidic hydrolysis :
    Ar-NH-C(=O)-NH-Ar’+H2OAr-NH2+Ar’-CO2H\text{Ar-NH-C(=O)-NH-Ar'} + \text{H}_2\text{O} \rightarrow \text{Ar-NH}_2 + \text{Ar'-CO}_2\text{H}
    This reaction liberates amines and carboxylic acids, as observed in urea-based pesticides like 3,4-dichlorophenylurea (C₇H₆Cl₂N₂O) .

  • Basic hydrolysis :
    Ar-NH-C(=O)-NH-Ar’+OHAr-NH2+Ar’-COO\text{Ar-NH-C(=O)-NH-Ar'} + \text{OH}^- \rightarrow \text{Ar-NH}_2 + \text{Ar'-COO}^-
    Similar mechanisms are reported for urea derivatives in medicinal chemistry contexts .

Alkylation/Acylation Reactions

Urea derivatives can undergo alkylation or acylation at the amine groups, depending on reaction conditions:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) may lead to quaternary ammonium salts.

  • Acylation :
    Reaction with acyl chlorides (e.g., acetyl chloride) could yield acylated urea derivatives, though this is less common compared to hydrolysis.

Condensation Reactions

Urea derivatives often participate in condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form heterocyclic compounds such as hydantoins or pyrimidines. For example:

  • Biginelli reaction :
    Urea reacts with β-keto esters and aldehydes to form dihydropyrimidinones, as demonstrated in multi-component syntheses .

Degradation Pathways

Environmental degradation of urea derivatives often involves microbial or enzymatic hydrolysis. For instance, 3,4-dichlorophenylurea (a di-substituted analog) degrades into dichloroaniline and urea under metabolic conditions .

Data Table: Typical Reaction Conditions for Urea Derivatives

Reaction Type Reagents Conditions Products
Hydrolysis (acidic)HCl, H₂OReflux, 6–12 hAmine + carboxylic acid
Hydrolysis (basic)NaOH, H₂OAqueous medium, 80–100°CAmine + carboxylate salt
AlkylationR-X (e.g., CH₃I), NaOHRoom temperature, 2–4 hQuaternary ammonium salt
Condensation (Biginelli)β-keto ester, aldehydeDIPEAc catalyst, RT, 45 minDihydropyrimidinone

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, including 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea, exhibit significant anticancer properties. Research highlights the compound's ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that certain urea derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This action suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .

Urease Inhibition

Urease inhibitors are vital for treating conditions associated with urease activity, such as kidney stones and urinary tract infections. The urea structure allows compounds like this compound to effectively inhibit urease enzyme activity, thus preventing the formation of harmful byproducts in the body .

Pesticide Development

The compound's chemical structure lends itself to modification for use as a pesticide. Research has explored its efficacy against various agricultural pests, suggesting that it could serve as an effective agent for crop protection by disrupting pest metabolism or reproduction .

Herbicide Formulations

In addition to insecticides, similar urea derivatives have been developed into herbicides. These formulations can selectively target weed species while minimizing damage to crops, thus enhancing agricultural productivity .

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a precursor for synthesizing polyurethanes, which are versatile materials employed in coatings, adhesives, and elastomers .

Dyes and Pigments

This compound can also be utilized in the development of dyes and pigments due to its ability to form stable complexes with various metal ions. This application is particularly relevant in industries focused on textile manufacturing and coatings .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; modulation of survival pathways
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines; potential therapeutic uses
Urease Inhibition Effective urease inhibitor; potential for treating kidney stones
Pesticide Development Efficacy against agricultural pests; disruption of pest metabolism
Polymer Chemistry Precursor for synthesizing polyurethanes; applications in coatings

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea and related urea derivatives:

Compound Name & Source Substituents/Structural Features Yield (%) Melting Point (°C) Notable Properties/Bioactivity
Target Compound 3-Chlorophenyl, 2-ethyl-6-methylphenyl N/A N/A N/A (Data not available in evidence)
9f () 3-Chlorophenyl, thiazole-piperazine 77.7 N/A Higher yield; thiazole-piperazine may enhance solubility
12 () 3-Chlorobenzyl, quinazolinyl 32 225.5–227 Quinazoline moiety may confer kinase inhibition potential
4g, 4h, 4j () Azetidinone, phenothiazine N/A N/A Antifungal activity (MIC 62.5 µg/ml vs. C. albicans)
9e () 3-Trifluoromethylphenyl, thiazole-piperazine 83.4 N/A CF₃ group increases electron-withdrawing effects
Compound in Carbazole-tetrahydro group N/A N/A Extended aromatic system may improve stacking interactions

Key Observations:

Melting Points: Compounds with rigid heterocycles (e.g., quinazoline in Compound 12) exhibit higher melting points (225–227°C) due to increased crystallinity, whereas alkyl substituents (as in the target compound) may lower melting points .

Synthetic Yields :

  • Thiazole-piperazine derivatives (e.g., 9f, 77.7% yield) demonstrate higher synthetic efficiency compared to quinazoline-linked ureas (e.g., 12, 32% yield), possibly due to milder reaction conditions .

Biological Activity: Antifungal Activity: Azetidinone-phenothiazine ureas () show potent antifungal effects (MIC 62.5 µg/ml), attributed to chloro-substituent positioning (ortho, meta, para). Enzyme Inhibition: Thiazole-piperazine derivatives () are often designed to target enzymes like NF-κB, suggesting the target compound’s urea core could be modified for similar applications .

Structural Flexibility :

  • The carbazole-linked urea () highlights how bulky aromatic systems influence steric hindrance and binding kinetics, whereas the target compound’s simpler alkyl groups may offer metabolic stability .

Biological Activity

1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17ClN2O and a molecular weight of 288.77 g/mol. Its structure features a urea functional group bonded to two distinct aromatic rings: one with a chlorine substituent and the other with ethyl and methyl groups. This unique structural configuration is believed to contribute to its biological activity, particularly in modulating receptor functions and enzyme activities.

Pharmacological Potential

Research indicates that this compound may serve as a lead compound for developing drugs targeting specific receptors or enzymes. Its biological activity is primarily linked to its interaction with various biological targets, which may include receptors involved in drug addiction and metabolic disorders. The mechanism of action is thought to involve binding to these targets, thereby modulating their activity and influencing relevant biological pathways.

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits significant inhibitory activity against certain enzymes. For example, it has been evaluated for its inhibitory effects on urease enzymes, with findings suggesting potent anti-urease activity. The IC50 values for related compounds have been found in the range of 0.0019 to 0.0532 μM, indicating high potency compared to standard inhibitors like thiourea (IC50 = 4.7455 μM) .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in substituents can affect biological activity:

Compound NameStructural DifferencesUnique Properties
1-(3-Chlorophenyl)-3-phenylureaLacks ethyl and methyl groupsDifferent solubility and reactivity
1-(3-Bromophenyl)-3-(2-ethyl-6-methylphenyl)ureaContains bromine instead of chlorineAltered electronic properties affecting reactivity
1-(3-Chlorophenyl)-3-(2-methylphenyl)ureaContains only one methyl groupVariations in biological activity due to structure

This table highlights the unique substitution pattern of this compound, which may influence both its chemical behavior and biological efficacy.

Study on Antimicrobial Activity

In a study evaluating new urea derivatives for antimicrobial properties, various compounds were screened against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. The results indicated that some derivatives exhibited promising growth inhibition against Acinetobacter baumannii, with certain compounds achieving over 90% inhibition . This suggests potential applications in treating infections caused by resistant bacterial strains.

Urease Inhibition Research

Another study focused on the enzyme inhibitory activity of derivatives similar to this compound against jack bean urease (JBU). The synthesized compounds demonstrated effective inhibition, with detailed kinetic studies supporting their potential as therapeutic agents for conditions where urease plays a critical role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting 3-chloroaniline with 2-ethyl-6-methylphenyl isocyanate under anhydrous conditions in THF at 0–5°C yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and urea NH protons (δ 8.5–9.5 ppm, broad). The 2-ethyl-6-methylphenyl group shows methyl triplet (δ 1.2 ppm) and ethyl quartet (δ 2.6 ppm) .
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with m/z matching calculated values (e.g., ±0.001 Da accuracy) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Use solvent diffusion (e.g., dichloromethane layered with hexane) to grow single crystals. Screen solvents (ethanol, DMF, acetone) and temperatures (4°C to room temperature). Confirm crystal quality using polarized light microscopy. For data collection, use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL (full-matrix least-squares on F²) .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict shifts. Compare experimental vs. calculated shifts; deviations >0.5 ppm may indicate conformational flexibility. Use solvent correction models (e.g., PCM for DMSO-d6) and validate with DEPT-135 or HSQC to resolve ambiguities in aromatic proton assignments .

Q. What strategies validate the compound’s bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • Enzyme Assays : Test against Aurora kinases (A, B, C) using ADP-Glo™ kinase assays. IC50 values are determined via dose-response curves (1 nM–10 μM). Include staurosporine as a positive control .
  • Cellular Assays : Assess antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare dose-dependent effects (24–72 hr exposure) and validate target engagement with Western blotting (e.g., phospho-histone H3 for Aurora B inhibition) .

Q. How to analyze crystallographic data for non-covalent interactions influencing molecular packing?

  • Methodological Answer : Use Mercury (CCDC) to visualize hydrogen bonds (N–H···O=C, ~2.8–3.0 Å) and π-π stacking (3.5–4.0 Å). Calculate Hirshfeld surfaces to quantify intermolecular contacts. Refine thermal parameters with SHELXL to assess disorder in flexible substituents (e.g., ethyl groups) .

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using Aurora A’s crystal structure (PDB: 1MQ4). Set grid boxes around the ATP-binding site. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability of key interactions (e.g., urea NH with Glu211) .

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